methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate
Overview
Description
Methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate: is a chemical compound with the molecular formula C23H19NO4 and a molecular weight of 373.41 g/mol . This compound is known for its complex structure, which includes a fluorene moiety and a benzoate ester group. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 9H-fluoren-9-ylmethanol and 4-aminomethylbenzoic acid .
Reaction Steps: The first step involves the activation of the carboxylic acid group of 4-aminomethylbenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) . The activated acid then reacts with 9H-fluoren-9-ylmethanol to form an ester linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed on the fluorene moiety, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced fluorene derivatives.
Substitution Products: A variety of substituted fluorene and benzoate derivatives.
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides.
Mode of Action
It is known to be useful as a coupling agent in peptide synthesis , indicating that it may facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence the pathways involving protein or peptide formation.
Result of Action
Given its role in peptide synthesis , it may contribute to the formation of specific peptides or proteins.
Action Environment
It is known to be stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
Methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a substrate for specific enzymes, leading to the formation of intermediate compounds that participate in further reactions. The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and activity .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, respectively. This binding can lead to changes in the enzyme’s activity, affecting the overall biochemical pathway. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can act as a substrate for specific enzymes, leading to the formation of intermediate compounds that participate in further metabolic reactions. Additionally, it can modulate the activity of enzymes involved in key metabolic pathways, affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: It serves as a reagent in biochemical assays and studies involving protein labeling and detection. Medicine: The compound is explored for its potential use in drug development and as a precursor for pharmaceuticals. Industry: It finds applications in the manufacturing of materials with specific properties, such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutyl]acetic acid
(S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
Uniqueness: Compared to these similar compounds, methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate stands out due to its ester functional group, which imparts different chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-23(26)17-12-10-16(11-13-17)14-25-24(27)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKJSMKDSHPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165241 | |
Record name | Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-54-6 | |
Record name | Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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